3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid
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Overview
Description
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro-substituted quinazoline ring attached to a propanoic acid moiety via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate.
Introduction of the Chloro and Isopropyl Groups: The chloro and isopropyl groups are introduced through electrophilic substitution reactions on the quinazoline ring.
Thioether Formation: The thioether linkage is formed by reacting the chloro-substituted quinazoline with a thiol compound under appropriate conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the thioether-linked quinazoline.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline and tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4(3H)-quinazolinone and 2,3-disubstituted-4(3H)-quinazolinones.
Thioether-Linked Compounds: Compounds with similar thioether linkages, such as thioether-linked indoles.
Uniqueness
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is unique due to its specific substitution pattern and the presence of both a chloro and isopropyl group on the quinazoline ring.
Properties
Molecular Formula |
C14H15ClN2O2S |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(2)13-16-11-4-3-9(15)7-10(11)14(17-13)20-6-5-12(18)19/h3-4,7-8H,5-6H2,1-2H3,(H,18,19) |
InChI Key |
DIHJEDYGRHRZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCCC(=O)O |
Origin of Product |
United States |
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